11-(morpholin-4-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene
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Overview
Description
11-(morpholin-4-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a dioxole ring, and a benzothiazole ring, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of 6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole are acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . APAHs are enzymes that are involved in the polyamine metabolism . They contain a highly conserved deacetylase binding domain with a Zn2+ ion at the bottom of the binding pocket .
Mode of Action
The compound interacts with its targets, APAHs, through a fluorescence lifetime-based binding assay . The extraordinary fluorescence features of the [1,3]dioxolo[4,5-f][1,3]benzodioxole dyes were exploited to develop this assay . This assay is robust and suitable for determining accurate binding constants for inhibitors against enzymes of the histone deacetylase family .
Biochemical Pathways
The compound affects the polyamine metabolism pathway . Polyamines have been reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .
Result of Action
The result of the compound’s action is the identification of the first inhibitors against three members of the histone deacetylase enzyme family from Pseudomonas aeruginosa . The compounds were characterized in terms of potency and selectivity profile .
Action Environment
The action of the compound is robust against autofluorescent and light-absorbing compounds, which are the most common sources of systematic false positives . This makes the compound suitable for high-throughput screening applications . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(morpholin-4-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene typically involves multi-step organic reactions. One common method starts with commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene. The core unit can be prepared through a series of reactions including lithiation and subsequent derivatization . The reaction conditions often involve the use of strong bases like n-butyllithium and various solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
11-(morpholin-4-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
11-(morpholin-4-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent dye due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Comparison with Similar Compounds
Similar Compounds
[1,3]-Dioxolo[4,5-f]benzodioxole: Known for its use in fluorescent dyes.
Benzothiazole derivatives: Commonly used in medicinal chemistry for their biological activities.
Uniqueness
11-(morpholin-4-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene stands out due to its combination of a morpholine ring with a dioxole and benzothiazole ring, providing unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
6-morpholin-4-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-3-15-4-2-14(1)12-13-8-5-9-10(17-7-16-9)6-11(8)18-12/h5-6H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFYEPRSZCVWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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